molecular formula C13H12ClN5 B2464374 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1410505-06-4

1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2464374
CAS No.: 1410505-06-4
M. Wt: 273.72
InChI Key: IOKNLRCEKPFKIE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to be bioisosteres of natural purines and have been reported to have various pharmacological activities .


Synthesis Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . The synthesis of these compounds can be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged scaffold in the biologically active compounds .


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.46±0.1 g/cm3 .

Scientific Research Applications

Adenosine Receptor Affinity

Research demonstrates that pyrazolo[3,4-d]pyrimidines, including analogues similar to 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant affinity for A1 adenosine receptors. The structure-activity relationship studies revealed that the 3-chlorophenyl group enhanced activity at the N1 position. These findings suggest potential pharmacological applications in modulating adenosine receptor activity (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Anticancer Properties

Some pyrazolo[3,4-d]pyrimidines have been shown to possess antimicrobial and anticancer properties. Compounds synthesized from derivatives including this compound displayed higher anticancer activity than certain reference drugs, indicating their potential as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Novel Compounds

The compound and its analogues are utilized in the synthesis of various novel compounds. The flexibility in substitution patterns allows for the creation of diverse molecules, which can be valuable in exploring new pharmacological activities or material properties. Studies have focused on synthesizing derivatives with specific substituents to explore their potential applications (Ogurtsov & Rakitin, 2021).

Structural Studies and Hydrogen Bonding

Structural analysis of compounds in this class, including anhydrous and hydrated forms, provides insight into their molecular conformations and hydrogen bonding patterns. Such information is vital for understanding their reactivity and potential interactions in biological systems, leading to better design of therapeutic agents (Trilleras et al., 2008).

Future Directions

The future directions for this compound could involve further investigations into its biological activities and potential applications in medicine . It may also be interesting to explore its potential as a CDK2 inhibitor .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-15-12-11-6-18-19(13(11)17-8-16-12)7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNLRCEKPFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410505-06-4
Record name 1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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